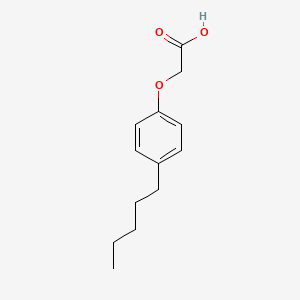

(4-Pentylphenoxy)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-Pentylphenoxy)acetic acid, also known as 4-PPAA, is a synthetic organic compound that has been widely used in scientific research since its synthesis in the 1950s. It is a versatile compound that has been used in a variety of applications, including as an inhibitor for various enzymes and as a tool for studying biochemical and physiological processes.

Scientific Research Applications

1. Environmental Impact and Adsorption Studies

Research has explored the adsorption behavior of phenoxy acetic acids, such as 2,4,5-Trichlorophenoxy acetic acid, on cation-exchangers from aqueous solutions. These studies are vital for understanding the environmental impact and potential remediation strategies for compounds related to (4-Pentylphenoxy)acetic acid (Khan & Akhtar, 2011).

2. Toxicological Assessments

Investigations into the toxicological effects of phenoxy acetic acids on non-target organisms, such as crayfish in the case of 2,4-dichlorophenoxy acetic acid, provide critical insights into the ecological risks of these compounds (Benli et al., 2007).

3. Chemical Synthesis and Green Chemistry

Studies on the synthesis of related compounds, such as 2',4'-Dihydroxyacetophenone from acetic acid, highlight the importance of (4-Pentylphenoxy)acetic acid and its derivatives in chemical manufacturing processes, emphasizing green chemistry practices (Yadav & Joshi, 2002).

4. Understanding Herbicide Mechanisms

Research on herbicides like 2,4-D, structurally similar to (4-Pentylphenoxy)acetic acid, provides insights into the mechanisms of herbicidal action and its impacts, which is crucial for agricultural and environmental management (Gandhi, Wandji, & Snedeker, 2000).

5. Catalytic Reactions and Environmental Pollution Control

Studies on the catalytic degradation of environmental pollutants, including phenoxy acetic acid derivatives, are essential for developing effective strategies for pollution control (Nair & Kurian, 2018).

Safety and Hazards

Mechanism of Action

Target of Action

It’s structurally similar to acetic acid , which is known to have antimicrobial properties and is used to treat infections caused by bacteria or fungus .

Mode of Action

Acetic acid, a structurally similar compound, is known to act as a counterirritant and reagent

Biochemical Pathways

Acetogens, which are anaerobic gram-positive bacteria, have a characteristic biochemical pathway of CO2 reduction to acetyl-CoA, termed the reductive acetyl-CoA pathway or the Wood‒Ljungdahl pathway . This is the only pathway of CO2 fixation coupled to energy storage

Result of Action

It’s known that acetic acid can induce pain sensation due to its mechanism of action that leads to the production of a localized inflammatory response

Action Environment

It’s known that the leaching rate of heavy metals increases with increasing temperature, and moisture aggravates the precipitation of heavy metals, which also increases with the reaction time

properties

IUPAC Name |

2-(4-pentylphenoxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-2-3-4-5-11-6-8-12(9-7-11)16-10-13(14)15/h6-9H,2-5,10H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVFPSLQRRXKQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2402039.png)

![3-(3-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2402043.png)

![3-amino-N-[(3,4-dichlorophenyl)methyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2402052.png)

![4-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)butanamide](/img/structure/B2402053.png)

![2-[4-(3-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2402058.png)

![N1-(4-ethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2402061.png)